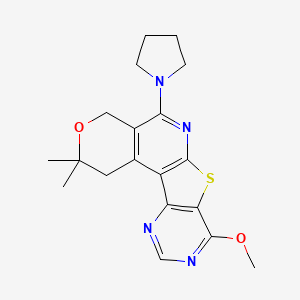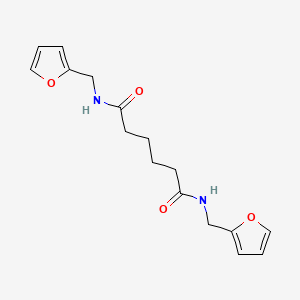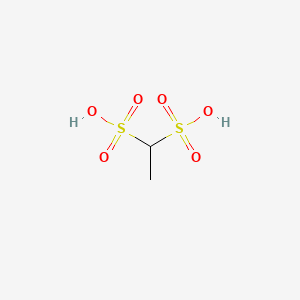
2,3,3-Trimethyl-1,3-thiasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-1,3-thiasilinane is a heterocyclic compound that contains both sulfur and silicon atoms within its structure. This compound is part of the thiasilinane family, which is known for its unique chemical properties and reactivity. The presence of sulfur and silicon in the ring structure imparts distinct characteristics to the compound, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-trimethyl-1,3-thiasilinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thermal sila-Pummerer rearrangement of diastereomeric this compound S-oxides When heated in carbon tetrachloride (CCl4), the trans isomer converts into the cis isomer, which rapidly rearranges into 2,2,7-trimethyl-1,6,2-oxathiasilepane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyl-1,3-thiasilinane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and silicon atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert sulfoxides back to sulfides. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can occur at the silicon or sulfur atoms.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of this compound, such as 2,2,7-trimethyl-1,6,2-oxathiasilepane and siloxanes .
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-1,3-thiasilinane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2,3,3-trimethyl-1,3-thiasilinane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of sulfur and silicon atoms, which can participate in various chemical transformations. For example, the inversion at the sulfur atom in this compound S-oxides under the action of triethyloxonium tetrafluoroborate has been studied, revealing a high energy barrier for thermal inversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4-Trimethyl-1,4-thiasilinane: This compound is an isomer of 2,3,3-trimethyl-1,3-thiasilinane and exhibits different reactivity and stability.
3,3-Dimethyl-1λ4,3-thiasilinane 1-oxide: Another related compound that undergoes lithiation-methylation reactions under the action of butyllithium.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of both sulfur and silicon atoms in the ring structure. This unique configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88820-74-0 |
|---|---|
Molekularformel |
C7H16SSi |
Molekulargewicht |
160.35 g/mol |
IUPAC-Name |
2,3,3-trimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C7H16SSi/c1-7-8-5-4-6-9(7,2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
NUCGIDCGFCGHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[Si](CCCS1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)






![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)




![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
